molecular formula C16H20Si B13684497 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl

4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl

Katalognummer: B13684497
Molekulargewicht: 240.41 g/mol
InChI-Schlüssel: APXAOEQHURNBOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-4’-(trimethylsilyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methyl group at the 4-position and a trimethylsilyl group at the 4’-position of the biphenyl structure. Biphenyl derivatives are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4’-(trimethylsilyl)-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Silylation: The trimethylsilyl group is introduced at the 4’-position through a silylation reaction using trimethylsilyl chloride and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-4’-(trimethylsilyl)-1,1’-biphenyl can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalyst Recycling: Implementing catalyst recycling techniques to reduce costs and environmental impact.

    Purification: Employing advanced purification methods such as column chromatography and recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-4’-(trimethylsilyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate.

    Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 4-Carboxy-4’-(trimethylsilyl)-1,1’-biphenyl.

    Reduction: 4-Methyl-4’-(trimethylsilyl)cyclohexane.

    Substitution: 4-Methyl-4’-(substituted)-1,1’-biphenyl.

Wissenschaftliche Forschungsanwendungen

4-Methyl-4’-(trimethylsilyl)-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 4-Methyl-4’-(trimethylsilyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbiphenyl: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    4-Trimethylsilylbiphenyl: Lacks the methyl group, affecting its stability and applications.

Uniqueness

4-Methyl-4’-(trimethylsilyl)-1,1’-biphenyl is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct chemical properties and make it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C16H20Si

Molekulargewicht

240.41 g/mol

IUPAC-Name

trimethyl-[4-(4-methylphenyl)phenyl]silane

InChI

InChI=1S/C16H20Si/c1-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(2,3)4/h5-12H,1-4H3

InChI-Schlüssel

APXAOEQHURNBOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.